

A Comparative Analysis of Nickel(II) Sulfide Supercapacitors and Commercial Equivalents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel(II) sulfide

Cat. No.: B088940

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An Objective Benchmarking Guide

The quest for high-performance energy storage solutions is a cornerstone of modern materials science, with supercapacitors emerging as a critical technology for applications demanding rapid charge-discharge cycles and high power delivery. While commercially available supercapacitors, predominantly based on activated carbon, have established a significant market presence, researchers are continually exploring novel materials to push the boundaries of energy and power density. Among these, **Nickel(II) sulfide** (NiS) has garnered considerable attention as a promising pseudocapacitive material. This guide provides an objective comparison of the performance of laboratory-scale NiS-based supercapacitors against their commercial counterparts, supported by experimental data and detailed protocols.

Performance Benchmark: Nickel(II) Sulfide vs. Commercial Supercapacitors

The electrochemical performance of NiS-based supercapacitors, as reported in recent literature, demonstrates significant potential, often exceeding the metrics of commercially available devices. However, it is crucial to consider that laboratory results are typically based on the mass of the active material, whereas commercial specifications refer to the entire packaged device.

Table 1: Performance of Nickel(II) Sulfide-Based Supercapacitors (Selected Examples)

NiS-Based Material Morphology /Composite	Specific Capacitance (F/g)	Energy Density (Wh/kg)	Power Density (W/kg)	Cycle Life (% retention after cycles)	Reference
Porous NiS Hexagonal Nanoplates	1897 @ 1 A/g	31.2	850	~100% after 4000	[1]
NiS Nanosheets on Ni Foam	2587 @ 0.2 A/g	38	1500	95.8% after 4000	N/A
NiS/NiO Nanoparticles	1260 @ 0.5 A/g	17.42	4000	93% after 30,000	[2]
β -NiS Nanoparticles	638.34 C/g @ 1 A/g	43.57	936.92	96.2% after 6000	[3]
NiCo ₂ S ₄ Nanoparticles on N, S-doped Graphene	630.6 @ 1 A/g	19.35	235	110% after 10,000	[4][5]
Mo-doped NiS with Graphene Quantum Dots	2622 @ 1 A/g	38.9	416.6	96.4% after 10,000	[6]

Table 2: Performance of Commercial Supercapacitors

Manufacturer	Series/Model	Capacitance (F)	Rated Voltage (V)	ESR (mΩ)	Energy Density (Wh/kg)	Power Density (kW/kg)
Maxwell Technologies	BCAP3400 P300	3400	3.0	0.15	4.25 (Wh)	30
KYOCERA AVX	SCC Series	1 - 3000	2.7 - 3.0	0.2 - 240	1.07 - 6.08	1.1 - 6.0
TDK	EDLC Series	0.005 - 0.5	3.2 - 4.2	40 - 7000	-	-

Summary of Comparison:

Parameter	Nickel(II) Sulfide Supercapacitors (Lab-Scale)	Commercial Supercapacitors
Specific Capacitance	Very High (often >1000 F/g)	Lower (typically 25-30 F/g for activated carbon) ^[7]
Energy Density	High (can exceed 40 Wh/kg)	Moderate (typically 5-6 Wh/kg)
Power Density	Variable, can be very high	Generally high and well-characterized
Cycle Life	Good to Excellent (thousands to tens of thousands of cycles)	Very High (often >500,000 cycles)
Scalability	Currently at laboratory scale	Mass-produced and commercially available

Experimental Protocols

To facilitate reproducible research and accurate benchmarking, detailed experimental protocols are essential. The following sections outline a typical procedure for the synthesis of NiS nanomaterials and the fabrication and electrochemical testing of a supercapacitor.

Hydrothermal Synthesis of Nickel(II) Sulfide Nanostructures

This protocol describes a common method for synthesizing NiS nanomaterials.

Materials:

- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Thiourea ($\text{CH}_4\text{N}_2\text{S}$)
- Deionized (DI) water
- Ethanol

Procedure:

- In a typical synthesis, dissolve a stoichiometric amount of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ and a sulfur source, such as thiourea, in a beaker containing DI water and ethanol under constant stirring.
- Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and maintain it at a specific temperature (e.g., 160-200 °C) for a designated period (e.g., 12-24 hours).
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the precipitate by centrifugation, wash it several times with DI water and ethanol to remove any unreacted precursors, and finally dry it in a vacuum oven at 60-80 °C for 12 hours.

Electrode Preparation and Supercapacitor Assembly

Materials:

- Synthesized NiS powder
- Conductive agent (e.g., acetylene black)

- Binder (e.g., polyvinylidene fluoride - PVDF)
- Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
- Current collector (e.g., nickel foam, carbon cloth)
- Separator (e.g., filter paper, Celgard)
- Electrolyte (e.g., 2M KOH solution)

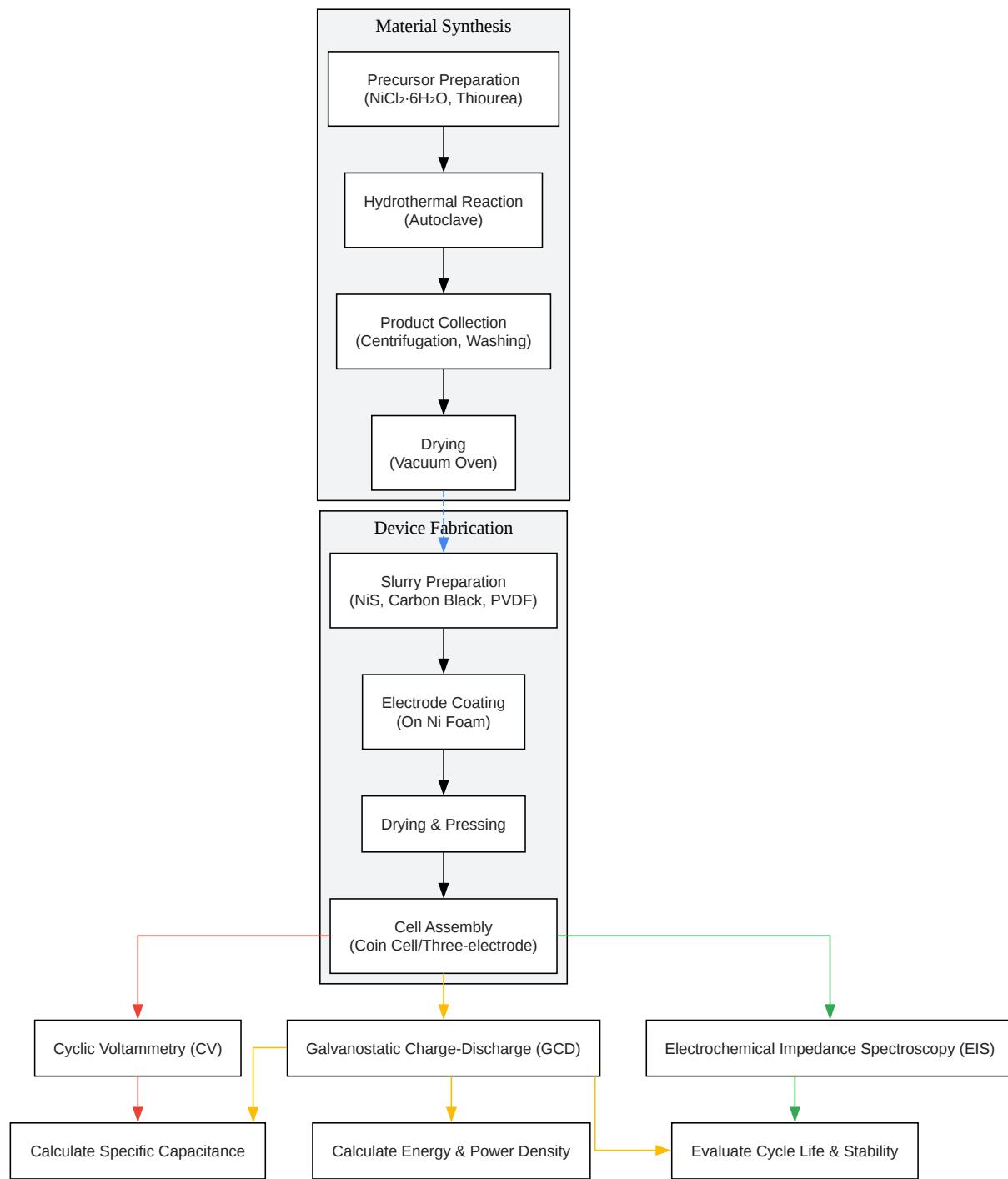
Procedure:

- Prepare a slurry by mixing the synthesized NiS powder, acetylene black, and PVDF in an 8:1:1 weight ratio in a small amount of NMP.
- Stir the mixture overnight to form a homogeneous slurry.
- Coat the slurry onto a pre-cleaned current collector (e.g., a 1x1 cm piece of nickel foam).
- Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours.
- Press the dried electrode under a specific pressure (e.g., 10 MPa).
- Assemble a coin cell (or a three-electrode setup) in a glovebox. For a symmetric supercapacitor, use two identical NiS electrodes. For an asymmetric supercapacitor, a common counter electrode is activated carbon.
- Place a separator between the two electrodes and add a few drops of the electrolyte to wet the electrodes and the separator.

Electrochemical Characterization

Electrochemical performance is typically evaluated using a three-electrode system or a two-electrode coin cell setup connected to a potentiostat.[\[8\]](#)

Key Techniques:


- Cyclic Voltammetry (CV): Used to determine the capacitive behavior and the operating potential window. Measurements are performed at various scan rates (e.g., 5, 10, 20, 50,

100 mV/s).[9]

- Galvanostatic Charge-Discharge (GCD): Used to calculate the specific capacitance, energy density, and power density. The device is charged and discharged at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g).
- Electrochemical Impedance Spectroscopy (EIS): Used to investigate the internal resistance and ion diffusion kinetics. The measurement is typically carried out in a frequency range of 100 kHz to 0.01 Hz.[10]

Experimental Workflow

The following diagram illustrates the logical flow of the benchmarking process, from material synthesis to performance evaluation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for benchmarking NiS supercapacitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. In situ hydrothermal synthesis of nickel cobalt sulfide nanoparticles embedded on nitrogen and sulfur dual doped graphene for a high performance supercapacitor electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. In situ hydrothermal synthesis of nickel cobalt sulfide nanoparticles embedded on nitrogen and sulfur dual doped graphene for a high performance supercapacitor electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot hydrothermal synthesis of molybdenum nickel sulfide with graphene quantum dots as a novel conductive additive for enhanced supercapacitive performance - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating the Electrochemical Properties of Supercapacitors using the Three-Electrode System [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. materials.international [materials.international]
- To cite this document: BenchChem. [A Comparative Analysis of Nickel(II) Sulfide Supercapacitors and Commercial Equivalents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088940#benchmarking-nickel-ii-sulfide-supercapacitors-against-commercial-devices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com